6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide
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Overview
Description
A-745 is a selective and potent inhibitor of hematopoietic progenitor kinase 1 (HPK1). It demonstrates excellent cellular selectivity within pharmacologically relevant concentrations in unbiased cellular kinase-binding assays. A-745 has shown in vitro immune cell activation phenotypes reminiscent of HPK1-deficient and HPK1-kinase-dead T cells, including augmented proliferation and cytokine production .
Preparation Methods
The synthesis of A-745 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The general synthetic route includes:
Formation of the core structure: This involves the reaction of specific organic halides with metals to form metal-carbon bonds.
Functional group modifications: Various functional groups are introduced or modified through reactions such as metathesis, hydrometallation, and transmetallation.
Purification and crystallization: The final product is purified and crystallized to achieve the desired purity and stability for research and industrial applications.
Chemical Reactions Analysis
A-745 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
A-745 has a wide range of scientific research applications, including:
Immunotherapy: Due to its ability to inhibit HPK1, A-745 is used in immunotherapy research to enhance immune cell activation and cytokine production
Cancer Research: A-745 is used to study the role of HPK1 in cancer cell proliferation and survival, making it a valuable tool in cancer research.
Drug Development: Its selective inhibition of HPK1 makes A-745 a potential candidate for developing new therapeutic agents targeting immune-related diseases.
Mechanism of Action
A-745 exerts its effects by selectively inhibiting HPK1, a kinase involved in the regulation of immune cell activation and cytokine production. By binding to HPK1, A-745 prevents its activation and subsequent signaling pathways, leading to enhanced immune cell proliferation and cytokine production .
Comparison with Similar Compounds
A-745 is unique in its high selectivity and potency as an HPK1 inhibitor. Similar compounds include:
BGB-15025: Another potent and selective HPK1 inhibitor used in cancer treatment.
HPK1-IN-7: An orally active HPK1 inhibitor with robust efficacy against tumor models.
F389-0746: A selective MAP4K4 inhibitor with similar applications in immunotherapy.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.
Properties
Molecular Formula |
C22H23N7O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-[(5R)-5-benzamidocyclohexen-1-yl]-3-[(1-methylpyrazol-4-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C22H23N7O2/c1-29-13-17(11-25-29)26-21-19(20(23)30)28-18(12-24-21)15-8-5-9-16(10-15)27-22(31)14-6-3-2-4-7-14/h2-4,6-8,11-13,16H,5,9-10H2,1H3,(H2,23,30)(H,24,26)(H,27,31)/t16-/m1/s1 |
InChI Key |
HGABYPLXBWLABT-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=C(N=C2C(=O)N)C3=CCC[C@H](C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=C(N=C2C(=O)N)C3=CCCC(C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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